Methyl 3-carbamimidoylbenzoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including esterification, oximation, and reactions with nucleophiles. For instance, the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate involves o-methyl benzoylation and acetylation, followed by oximation and esterification . Similarly, N-methyl carbamoylimidazole is synthesized from 1,1-carbonyldiimidazole and MeNH3Cl, which could be analogous to the synthesis of methyl 3-carbamimidoylbenzoate hydrochloride .
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray crystallography and NMR. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray structure analysis . The molecular structure of methyl 4-isonicotinamidobenzoate monohydrate was also elucidated, showing a relatively planar configuration . These analyses help in understanding the molecular geometry and intermolecular interactions of similar compounds.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that they can undergo various chemical reactions. N-methyl carbamoylimidazole, for example, reacts with nucleophiles such as amines, thiols, and alcohols to form ureas, carbamates, and thiocarbamates . This suggests that methyl 3-carbamimidoylbenzoate hydrochloride may also react with nucleophiles to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using techniques like FT-IR, NMR, and computational calculations. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated with computed vibrational spectra, and its chemical quantum parameters were calculated . The physicochemical properties of a proton transfer complex between albendazole and picric acid were characterized in both chloroform and solid state, providing insights into the stability and reactivity of the complex .
Scientific Research Applications
Analytical Applications in Pharmaceuticals
Methyl 3-carbamimidoylbenzoate hydrochloride, and related compounds, are significant in analytical chemistry, particularly in the pharmaceutical industry. A study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method to determine the concentration of similar compounds in pharmaceutical dosage forms. This method aids in assessing the stability and quality of pharmaceutical products.
Agricultural Applications
In the agricultural sector, derivatives of Methyl 3-carbamimidoylbenzoate hydrochloride have been used in formulating pesticides and fungicides. Campos et al. (2015) Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of Carbendazim and Tebuconazole, compounds similar to Methyl 3-carbamimidoylbenzoate hydrochloride, in agricultural applications.
Microbial and Protisticidal Activity
The antimicrobial and protisticidal activities of Methyl 3-carbamimidoylbenzoate hydrochloride and its analogs have been a subject of study. Divaeva et al. (2015) Divaeva et al. (2015) demonstrated that certain derivatives of this compound possess antibacterial activity against pathogenic Gram-positive and Gram-negative microbes as well as protistocidal activity.
Environmental and Safety Assessments
Research has also been conducted on the environmental impact and safety assessments of Methyl 3-carbamimidoylbenzoate hydrochloride and related compounds. Li et al. (2015) Li et al. (2015) conducted a study on the occurrence, fate, and risk assessment of parabens (including compounds similar to Methyl 3-carbamimidoylbenzoate hydrochloride) in wastewater treatment plants, assessing their environmental impact.
Cancer Research
In cancer research, Methyl 3-carbamimidoylbenzoate hydrochloride and its derivatives have been explored for potential therapeutic applications. Kortylewicz et al. (2020) Kortylewicz et al. (2020) evaluated a compound similar to Methyl 3-carbamimidoylbenzoate hydrochloride for its cytotoxicity against neuroblastoma and glioblastoma cell lines, indicating its potential as an anticancer agent.
Safety And Hazards
properties
IUPAC Name |
methyl 3-carbamimidoylbenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXEQLOMHMOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546890 | |
Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-carbamimidoylbenzoate hydrochloride | |
CAS RN |
18219-39-1 | |
Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.